molecular formula C10H9BrF3NO2 B12974341 Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B12974341
M. Wt: 312.08 g/mol
InChI Key: DICSFJKVZPNZTM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring three distinct functional groups: an amino group at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3. This combination of substituents confers unique electronic and steric properties, making the compound valuable in pharmaceutical and materials chemistry. The amino group provides a site for derivatization (e.g., acylation), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design .

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(11)4-7(8(6)15)10(12,13)14/h3-4H,2,15H2,1H3

InChI Key

DICSFJKVZPNZTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-(trifluoromethyl)benzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted benzoates
  • Nitrobenzoates
  • Primary amines
  • Carboxylic acids

Scientific Research Applications

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Ethyl 2-amino-5-bromo-3-fluorobenzoate 1183479-43-7 -NH₂ (2), -Br (5), -F (3) C₉H₉BrFNO₂ 262.08 Replaces -CF₃ with -F at position 3
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 1214336-55-6 -Br (2), -CF₃ (5) C₁₀H₈BrF₃O₂ 297.07 Lacks -NH₂; substituent positions swapped (Br at 2, CF₃ at 5)
Ethyl 2-amino-3-bromo-5-methylbenzoate 1041853-51-3 -NH₂ (2), -Br (3), -CH₃ (5) C₁₀H₁₂BrNO₂ 258.12 Replaces -CF₃ with -CH₃ at position 3; Br at position 3
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 -Cl (2), -F (5), -CF₃ (3) C₁₀H₇ClF₄O₂ 284.61 Replaces -NH₂ with -Cl and -Br with -F; lacks amino group

Physicochemical Properties and Reactivity

  • Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with analogs like ethyl 2-amino-3-bromo-5-methylbenzoate, where the methyl group (-CH₃) is electron-donating, increasing ring reactivity . The amino group (-NH₂) in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs like ethyl 2-bromo-5-(trifluoromethyl)benzoate, which is more lipophilic .
  • Reactivity: Bromine at Position 5: The bromine atom in the target compound facilitates cross-coupling reactions (e.g., with aryl boronic acids), a feature shared with ethyl 2-bromo-5-(trifluoromethyl)benzoate. However, the absence of an amino group in the latter limits its utility in forming amide bonds . Amino Group at Position 2: The -NH₂ group allows for nucleophilic reactions (e.g., acylation), distinguishing the target compound from analogs like ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, where the chloro group acts as a leaving group for substitution reactions .

Research Findings and Trends

  • Synthetic Utility: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is more versatile in multistep syntheses compared to analogs like ethyl 2-amino-3-bromo-5-methylbenzoate, due to the combined presence of -NH₂, -Br, and -CF₃. This allows sequential derivatization (e.g., bromine substitution followed by amino group modification) .
  • Stability Studies : The trifluoromethyl group enhances thermal stability, as seen in analogs like ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, which remains stable at high temperatures during reactions (e.g., 150°C in DMSO) .

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